cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide

Catalog No.
S13183748
CAS No.
61085-92-5
M.F
C21H27N3O
M. Wt
337.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine...

CAS Number

61085-92-5

Product Name

cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide

IUPAC Name

(3R,4S)-4-anilino-3-methyl-1-(2-phenylethyl)piperidine-4-carboxamide

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

InChI

InChI=1S/C21H27N3O/c1-17-16-24(14-12-18-8-4-2-5-9-18)15-13-21(17,20(22)25)23-19-10-6-3-7-11-19/h2-11,17,23H,12-16H2,1H3,(H2,22,25)/t17-,21+/m1/s1

InChI Key

GUBFHFABUBMECE-UTKZUKDTSA-N

Canonical SMILES

CC1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CCC3=CC=CC=C3

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C(=O)N)NC2=CC=CC=C2)CCC3=CC=CC=C3

cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide (CAS 61085-92-5) is a highly specialized, stereopure piperidine intermediate critical for the synthesis of advanced 4-anilidopiperidine analgesics, including lofentanil and cis-3-methylfentanyl [1]. Characterized by its 4-carboxamide functional group and a strictly cis-oriented 3-methyl substituent relative to the 4-phenylamino group, this compound serves as a stable, late-stage precursor. In industrial and advanced laboratory settings, it is primarily procured to bypass the lower-yielding early steps of the Strecker synthesis, providing a direct, stereochemically defined route to high-affinity mu-opioid receptor agonists without the need for complex diastereomeric separations [2].

Substituting this compound with its trans-isomer, its unmethylated analog (1-phenethyl-4-(phenylamino)piperidine-4-carboxamide), or its upstream nitrile precursor introduces severe process and performance liabilities. The trans-isomer yields downstream active pharmaceutical ingredients (APIs) with up to an 8-fold reduction in target receptor affinity, rendering it pharmacologically unviable for high-potency applications [1]. Meanwhile, attempting to use the unmethylated carfentanil precursor fails to replicate the distinct binding profile imparted by the 3-methyl group. Furthermore, procuring the upstream 4-cyano intermediate instead of the 4-carboxamide forces the buyer to manage severe toxicity risks associated with potential hydrogen cyanide release during hydrolysis, while also inheriting the burden of separating the cis/trans diastereomeric mixture [2].

Process Yield and Stereochemical Efficiency

The synthesis of 3-methyl-4-anilidopiperidines via the Strecker route inherently produces a diastereomeric mixture of cis and trans isomers, typically in a 70:30 ratio [1]. Procuring the pre-isolated cis-carboxamide (CAS 61085-92-5) guarantees 100% utilization of the starting material in downstream synthesis. In contrast, starting from the mixed 4-cyano intermediate requires labor-intensive fractional crystallization, resulting in a minimum 30% material loss and significantly increased processing time to achieve the required stereopurity [2].

Evidence DimensionDownstream synthetic yield retention
Target Compound Data100% utilization (pre-isolated cis-isomer)
Comparator Or BaselineMixed cis/trans 4-cyano precursor (~70% maximum theoretical yield of cis-isomer)
Quantified DifferenceEliminates >30% material loss and bypasses the crystallization bottleneck
ConditionsStandard hydrolysis and esterification workflows for 3-methylfentanyl/lofentanil synthesis

Procuring the stereopure cis-carboxamide directly maximizes API yield and eliminates the most labor-intensive purification step in the synthetic route.

Handling Safety and Thermal Stability

The target 4-carboxamide is a highly stable, crystalline solid that undergoes controlled hydrolysis to the carboxylic acid without hazardous off-gassing [1]. Its immediate synthetic predecessor, 4-cyano-3-methyl-1-phenethyl-4-(phenylamino)piperidine, poses significant handling risks due to the potential release of toxic hydrogen cyanide (HCN) gas during the harsh acidic or basic hydrolysis required to convert the nitrile to the amide [2]. Procuring the carboxamide directly removes the cyanide hazard from the buyer's facility.

Evidence DimensionToxic gas generation risk during downstream hydrolysis
Target Compound DataZero HCN release (amide to acid hydrolysis)
Comparator Or Baseline4-Cyano intermediate (high risk of HCN release during nitrile hydration)
Quantified DifferenceComplete elimination of cyanide toxicity risks during processing
ConditionsStrong acid/base reflux conditions required for functional group conversion

Direct procurement of the carboxamide significantly lowers environmental, health, and safety (EHS) compliance costs by removing cyanide handling from the workflow.

Downstream API Potency and Receptor Affinity

The precise cis-3-methyl configuration of this precursor is the primary determinant of the high potency of its downstream APIs. Pharmacological evaluations of 3-methylfentanyl derivatives demonstrate that APIs synthesized from the cis-precursor exhibit approximately 8 times greater analgesic potency and mu-opioid receptor affinity than those derived from the trans-precursor [1]. Furthermore, they are vastly more potent than derivatives lacking the 3-methyl group entirely, which are derived from the standard carfentanil intermediate [2].

Evidence DimensionRelative analgesic potency of downstream API
Target Compound DataHigh potency (e.g., cis-3-methylfentanyl is ~7,000x more potent than morphine)
Comparator Or BaselineTrans-isomer precursor (yields API ~1,000x more potent than morphine)
Quantified Difference~7- to 8-fold increase in downstream API potency
ConditionsIn vivo analgesic assays (e.g., tail-withdrawal test) of the final synthesized APIs

Selecting the cis-isomer is an absolute requirement for researchers and manufacturers targeting high-affinity opioid receptor agonists, as the trans-isomer fails to meet the required pharmacological benchmarks.

Synthesis of High-Potency Analgesic Standards

As the direct precursor to lofentanil and cis-3-methylfentanyl, this compound is a highly efficient starting material for analytical laboratories synthesizing certified reference materials (CRMs) for forensic and toxicological screening, ensuring the correct stereochemistry of the final standard [1].

Structure-Activity Relationship (SAR) Studies in Opioid Receptor Binding

The defined cis-stereochemistry allows researchers to isolate the steric effects of the 3-methyl group on mu-opioid receptor affinity, making it an essential building block for neuropharmacological research comparing substituted versus unsubstituted 4-anilidopiperidines [2].

Scale-Up Manufacturing of 4-Anilidopiperidine Derivatives

For facilities lacking the specialized safety infrastructure to handle cyanide-releasing nitrile intermediates, procuring this stable carboxamide enables the safe, high-yield scale-up of advanced opioid APIs without the bottleneck of diastereomeric resolution [1].

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

337.215412493 g/mol

Monoisotopic Mass

337.215412493 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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